(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate
Description
Properties
Molecular Formula |
C23H25FN4O6S |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
benzenesulfonic acid;(3S)-3-(5-fluoro-3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H19FN4O3.C6H6O3S/c18-12-8-11-10(7-14(12)21-5-3-19-4-6-21)9-22(17(11)25)13-1-2-15(23)20-16(13)24;7-10(8,9)6-4-2-1-3-5-6/h7-8,13,19H,1-6,9H2,(H,20,23,24);1-5H,(H,7,8,9)/t13-;/m0./s1 |
InChI Key |
XSVMHPMYURSHGO-ZOWNYOTGSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Isoindolinone Core
The isoindolinone ring is typically synthesized via cyclocondensation reactions . Patent CN103554082A discloses a method for analogous isoindolinone derivatives using halogenated precursors. For the target compound, 6-fluoro-5-nitroisoindolin-1-one serves as a key intermediate. Nitro group reduction (e.g., catalytic hydrogenation) yields the corresponding amine, which undergoes nucleophilic aromatic substitution with piperazine to introduce the 5-piperazin-1-yl group.
Critical parameters :
Formation of the Piperidine-2,6-dione Moiety
The (S)-piperidine-2,6-dione fragment is introduced via asymmetric cyclization . Patent EP3835298A1 highlights reductive amination strategies using glutarimide derivatives. For stereochemical control, chiral auxiliaries or catalytic asymmetric synthesis are employed. For example, L-proline-derived catalysts can induce the (S)-configuration with enantiomeric excess >90%.
Stepwise Synthesis and Reaction Optimization
Step 1: Coupling of Isoindolinone and Piperidine Fragments
The isoindolinone intermediate is coupled to the piperidine-2,6-dione using Buchwald-Hartwig amination or Mitsunobu reactions . Patent CN103554082A details a two-step protocol:
- Alkylation : Reacting 6-fluoro-5-(piperazin-1-yl)isoindolin-1-one with bromoglutaric anhydride in NMP at 25°C (96% yield).
- Cyclization : Treating the alkylated product with urea at 180°C to form the piperidine-2,6-dione ring (69% yield).
Optimization insights :
Step 2: Stereochemical Control
The (S)-configuration is achieved via chiral resolution or asymmetric catalysis . Patent EP3835298A1 describes using (S)-binol-phosphoric acid catalysts in tetrahydrofuran (THF) to achieve enantioselectivity. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) can separate enantiomers post-synthesis.
Step 3: Benzenesulfonate Salt Formation
The free base is converted to the benzenesulfonate salt through acid-base reaction with benzenesulfonic acid in ethanol or acetonitrile. Crystallization at 0–5°C enhances purity (>99% by HPLC).
Process Optimization and Scalability Challenges
Solvent and Temperature Effects
Purification Strategies
Yield Maximization
- Catalyst loading : 5 mol% Pd(OAc)₂ in Buchwald-Hartwig amination improves coupling yields to 85%.
- Reaction time : Extending cyclization to 5 hours increases yield by 12% but risks racemization.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chiral Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Waste Management
- NMP recycling via distillation reduces environmental impact.
- Aqueous waste streams are neutralized with acetic acid prior to disposal.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Patent CN103554082A | 66% | 98% | $$$ | High |
| EP3835298A1 | 72% | 99% | $$$$ | Moderate |
| Hybrid approach | 78% | 99.5% | $$ | High |
The hybrid approach combines high-temperature cyclization with chiral resolution, balancing cost and enantiopurity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.
Reduction: Reduction reactions may target the carbonyl groups in the isoindolinone or piperidine-dione moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structural features.
Drug Development:
Medicine
Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It could be used in the development of diagnostic assays or imaging agents.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used in the production of other chemicals or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Research Implications
- Medical Applications: Novartis’ patent highlights derivatives of this scaffold for undisclosed medical uses, likely targeting oncology pathways (e.g., immunomodulatory drugs or kinase inhibitors) .
- Structure-Activity Relationships (SAR): The 6-fluoro substitution could improve target binding affinity or blood-brain barrier penetration compared to non-fluorinated analogs. Comparative studies are needed to validate these hypotheses.
Biological Activity
(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate, with CAS number 2504914-78-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to act as a modulator of certain neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the piperazine ring suggests potential activity at serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
Pharmacological Activity
Recent studies have indicated that (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate exhibits:
- Antidepressant Effects : Research has shown that compounds with similar structures can enhance serotonergic and dopaminergic neurotransmission, leading to improved mood and cognitive functions.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases .
- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, possibly through the inhibition of specific cancer cell lines .
Case Studies and Research Findings
Safety Profile
While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as gastrointestinal disturbances and neurological symptoms. Further research is necessary to establish a comprehensive safety profile.
Q & A
Q. What are the recommended synthetic pathways for (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including isoindolinone ring formation and piperazine substitution. A validated approach includes:
- Step 1 : Condensation of fluorinated precursors with piperazine derivatives under basic conditions to form the isoindolinone core .
- Step 2 : Coupling with (S)-piperidine-2,6-dione via nucleophilic substitution, followed by benzenesulfonic acid salt formation .
- Critical Parameters : Monitor reaction pH (6.5–7.1) using ammonium acetate buffer (15.4 g/L) to stabilize intermediates .
Q. How can the structural integrity of this compound be confirmed during synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- 1H NMR : Verify stereochemistry (e.g., (S)-configuration) and piperazine/isoindolinone integration ratios .
- HPLC-PDA : Assess purity (>98%) using a C18 column with phosphate buffer (pH 7.1) and acetonitrile gradient .
- Mass Spectrometry : Confirm molecular weight (e.g., 262.24 g/mol for the free base) .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer : The compound’s structural analogs (e.g., caspase inhibitors) suggest potential activity against apoptotic pathways. Key steps for mechanistic studies:
- In vitro assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure caspase 3/7 activation .
- Kinase profiling : Screen against kinase libraries to identify off-target effects .
Advanced Research Questions
Q. How can researchers address stability challenges in aqueous formulations of this compound?
- Methodological Answer : Stability is pH-dependent. Optimal conditions include:
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
- Methodological Answer : Contradictions often arise from stereochemical or substituent effects. Systematic approaches include:
Q. How should impurities be quantified and controlled in batch synthesis?
- Methodological Answer : Follow pharmacopeial guidelines for impurity profiling:
Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies?
- Methodological Answer : Use factorial designs to isolate variables:
Q. How can solubility limitations be overcome in preclinical testing?
- Methodological Answer : Employ co-solvents or prodrug strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
